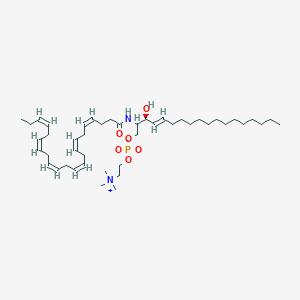

N-ドコサヘキサエン酸スフィンゴミエリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Docosahexaenoic sphingomyelin (DHSM) is a sphingolipid that contains the omega-3 fatty acid docosahexaenoic acid (DHA). DHSM is found in high concentrations in the brain and nervous system, where it plays an important role in maintaining membrane fluidity and function. DHSM has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders.

科学的研究の応用

細胞膜における構造的役割

N-ドコサヘキサエン酸スフィンゴミエリンを含むスフィンゴミエリンは、哺乳類の膜特性の調節において重要な役割を果たします {svg_1}. これは、生物活性分子の重要なプールとして機能し、哺乳類細胞の細胞外小葉に広く分布しています {svg_2}. これは、コレステロールなどのさまざまな生物活性分子と結合します {svg_3}.

スフィンゴ脂質代謝

スフィンゴミエリンは真核生物にとって重要な脂質であり、その含有量は膜の組織と運動学、およびそれらが囲む膜タンパク質に影響を与えます {svg_4}. スフィンゴミエリンシンターゼの研究は、スフィンゴ脂質代謝の触媒機構に関する洞察を提供します {svg_5}.

神経炎症と神経変性における役割

最近の研究では、スフィンゴミエリンを含むスフィンゴ脂質が、中枢神経系(CNS)において、多様でありながら相互に関連するシグナル伝達経路を有することが明らかになっています {svg_6}. それらはCNSの生理学的プロセスを調整し、無数の神経炎症性および神経変性性疾患に関与しています {svg_7}.

細胞アポトーシスにおける役割

スフィンゴミエリンを含むスフィンゴ脂質は、細胞の成長と増殖から細胞のアポトーシスまで、さまざまな細胞プロセスにおける独特のメディエーターとして浮上してきました {svg_8}. それらは免疫応答を実行し、炎症を調節します {svg_9}.

脂質ラフトの組成とシグナル伝達における役割

N-ドコサヘキサエン酸スフィンゴミエリンは、ケーブオラ/脂質ラフトの組成とシグナル伝達を修飾することにより、ヒト網膜血管内皮細胞(hRVE)への抗炎症効果を持っています {svg_10}. 脂質ラフトの構成要素であるセラミドは、中性または酸性スフィンゴミエリンアーゼの作用、または新規合成によってスフィンゴミエリンから生成されます {svg_11}.

スフィンゴ脂質を標的とした治療戦略

CNSにおけるスフィンゴ脂質の明白な重要性を考慮すると、スフィンゴ脂質を標的とした治療戦略が、薬剤アプローチを改善するために探求されています {svg_12}. これには、スフィンゴ脂質代謝に関与する主要な酵素(特にスフィンゴシンキナーゼ1)、新規代謝中間体(N-アセチルスフィンゴシン)、およびそれらのCNS生理学における複雑な相互作用が含まれます {svg_13}.

作用機序

Target of Action

N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .

Mode of Action

N-Docosahexaenoic sphingomyelin interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . N-Docosahexaenoic sphingomyelin appears to regulate both apoptosis and inflammation in the vascular system .

Biochemical Pathways

The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .

Pharmacokinetics

It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .

Result of Action

The molecular and cellular effects of N-Docosahexaenoic sphingomyelin’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .

Action Environment

The action, efficacy, and stability of N-Docosahexaenoic sphingomyelin can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .

将来の方向性

The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .

生化学分析

Biochemical Properties

N-Docosahexaenoic sphingomyelin is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingomyelinase, which catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine . This reaction is crucial for the regulation of cellular processes such as apoptosis, cell growth, and differentiation. Additionally, N-Docosahexaenoic sphingomyelin interacts with proteins involved in lipid raft formation, which are specialized membrane microdomains that play a role in signal transduction and membrane trafficking .

Cellular Effects

N-Docosahexaenoic sphingomyelin has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the sphingomyelin signaling pathway, leading to changes in ceramide production and subsequent alterations in cell behavior . In cancer cells, an increase in sphingomyelin content on the cell surface has been linked to tumor initiation, progression, and immune evasion . Furthermore, N-Docosahexaenoic sphingomyelin plays a role in the regulation of cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N-Docosahexaenoic sphingomyelin involves its interactions with various biomolecules. It binds to sphingomyelinase, facilitating the hydrolysis of sphingomyelin to ceramide . This interaction is critical for the generation of ceramide, a bioactive lipid that regulates numerous cellular processes. Additionally, N-Docosahexaenoic sphingomyelin can modulate the activity of sphingomyelin synthase, an enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine . These interactions highlight the compound’s role in maintaining the balance of sphingolipid metabolism and its impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Docosahexaenoic sphingomyelin can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the exposure of sphingomyelin to the cytosol precedes the catastrophic breakage of bacteria-containing vacuoles, indicating its role in membrane stress and pathogen entry . Additionally, the temporal dynamics of sphingomyelin metabolism can affect the production of ceramide and other sphingolipid metabolites, leading to changes in cellular responses over time .

Dosage Effects in Animal Models

The effects of N-Docosahexaenoic sphingomyelin vary with different dosages in animal models. At lower doses, it has been shown to enhance therapeutic delivery and improve pharmacokinetics and tumor delivery efficiency . At higher doses, it can lead to systemic toxicities and adverse effects . These dosage-dependent effects highlight the importance of optimizing the concentration of N-Docosahexaenoic sphingomyelin for therapeutic applications.

Metabolic Pathways

N-Docosahexaenoic sphingomyelin is involved in several metabolic pathways, including the sphingolipid signaling pathway . It interacts with enzymes such as sphingomyelinase and sphingomyelin synthase, which regulate the conversion of sphingomyelin to ceramide and vice versa . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes, including apoptosis, cell growth, and differentiation .

Transport and Distribution

The transport and distribution of N-Docosahexaenoic sphingomyelin within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by lipid transport proteins and is distributed within various cellular compartments . The localization and accumulation of N-Docosahexaenoic sphingomyelin can influence its activity and function, particularly in membrane microdomains such as lipid rafts .

Subcellular Localization

N-Docosahexaenoic sphingomyelin is localized in various subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of N-Docosahexaenoic sphingomyelin is critical for its role in cellular signaling and membrane dynamics .

特性

IUPAC Name |

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHCZJDMNPDLS-GROXNLSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)